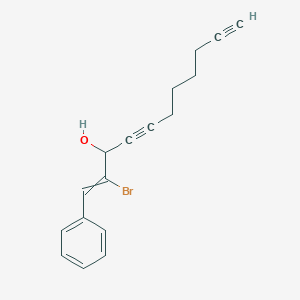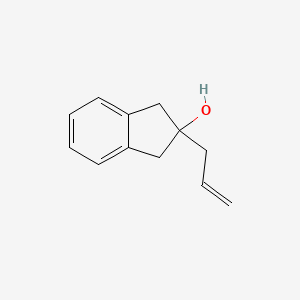![molecular formula C20H17NO4S B14251419 Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- CAS No. 213012-61-4](/img/structure/B14251419.png)
Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its efficiency and ability to form carbon-carbon bonds under mild conditions.
Following the formation of the biphenyl derivative, the sulfonyl group is introduced through a sulfonylation reaction. This step often involves the use of sulfonyl chlorides and a base, such as triethylamine, to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the biphenyl rings, enhancing the compound’s versatility.
科学的研究の応用
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the biphenyl group can enhance binding affinity through hydrophobic interactions, while the N-hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Similar Compounds
Benzamide: A simpler analog lacking the biphenyl and sulfonyl groups.
Sulfonylureas: Compounds with a similar sulfonyl group but different core structures.
Biphenyl Derivatives: Compounds containing the biphenyl group but lacking the sulfonyl and N-hydroxy groups.
Uniqueness
Benzamide, 2-[([1,1’-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group enhances its hydrophobic interactions, while the sulfonyl and N-hydroxy groups provide additional sites for chemical modification and interaction with biological targets .
特性
CAS番号 |
213012-61-4 |
|---|---|
分子式 |
C20H17NO4S |
分子量 |
367.4 g/mol |
IUPAC名 |
N-hydroxy-2-[(4-phenylphenyl)methylsulfonyl]benzamide |
InChI |
InChI=1S/C20H17NO4S/c22-20(21-23)18-8-4-5-9-19(18)26(24,25)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13,23H,14H2,(H,21,22) |
InChIキー |
NPVUYQZBYDLGMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
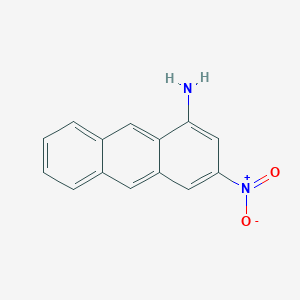

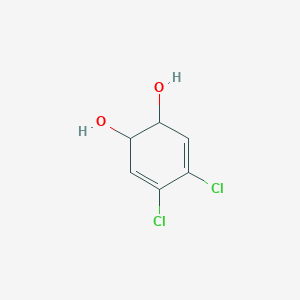
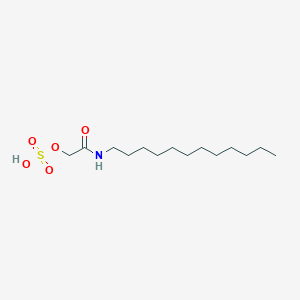
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)

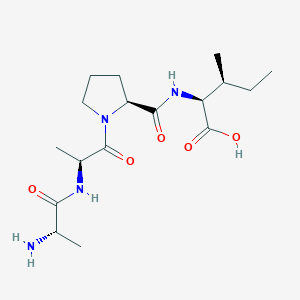
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
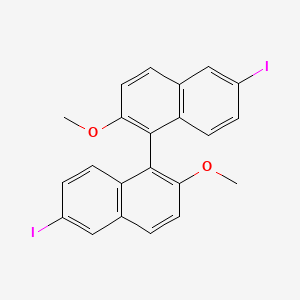
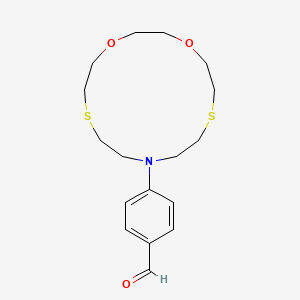
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
